N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyridazine core substituted with a pyridin-3-yl group at the 6-position and a sulfanyl acetamide moiety at the 3-position. The acetamide side chain is further modified with a 4-fluorobenzyl group. The fluorine atom on the benzyl group may enhance metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS/c19-15-5-3-13(4-6-15)10-21-17(24)12-25-18-8-7-16(22-23-18)14-2-1-9-20-11-14/h1-9,11H,10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQNWXPDHHQIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
Hydrazine reacts with 1,4-diketones or α,β-unsaturated carbonyl compounds under acidic conditions to form the pyridazine scaffold. For example, 3-chloro-6-(pyridin-3-yl)pyridazine can be synthesized via the reaction of pyridin-3-ylacetylene with hydrazine hydrate in the presence of HCl, followed by chlorination using POCl₃.
Reaction Conditions:
Introduction of the Sulfanyl-Acetamide Side Chain
The sulfanyl linkage is introduced through a nucleophilic substitution reaction between the pyridazine-thiol intermediate and a chloroacetamide derivative.
Synthesis of N-[(4-Fluorophenyl)methyl]-2-chloroacetamide
This intermediate is prepared by reacting 2-chloroacetyl chloride with 4-fluorobenzylamine in anhydrous dichloromethane:
$$
\text{2-Chloroacetyl chloride} + \text{4-Fluorobenzylamine} \xrightarrow{\text{Et}_3\text{N}} \text{N-[(4-Fluorophenyl)methyl]-2-chloroacetamide}
$$
Conditions:
- Base: Triethylamine (2 equiv)
- Temperature: 0–5°C (to minimize side reactions)
- Yield: 85–90%
Thiolation of the Pyridazine Core
The pyridazine-thiol intermediate (6-(pyridin-3-yl)pyridazine-3-thiol ) is generated via reduction of a disulfide precursor or direct thiolation using Lawesson’s reagent. Subsequent coupling with the chloroacetamide derivative proceeds under basic conditions:
$$
\text{6-(Pyridin-3-yl)pyridazine-3-thiol} + \text{N-[(4-Fluorophenyl)methyl]-2-chloroacetamide} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Optimized Parameters:
- Base: Sodium hydride (1.2 equiv)
- Solvent: Dimethylformamide (DMF)
- Temperature: Room temperature
- Reaction Time: 12–16 hours
- Yield: 70–78%
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A one-pot method involving in-situ generation of the pyridazine-thiol and direct coupling with chloroacetamide achieves a 65% yield in 2 hours.
Solid-Phase Synthesis
Immobilizing the pyridazine core on a resin enables stepwise addition of the sulfanyl-acetamide group. This method, though less common, offers easier purification and a 60–68% yield.
Characterization and Analytical Data
Critical characterization data for the final product include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₅FN₄OS₂ |
| Molecular Weight | 410.46 g/mol |
| Melting Point | 168–172°C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ 8.95 (s, 1H, pyridine), 7.45–7.30 (m, 4H) |
| HPLC Purity | ≥98% (C18 column, acetonitrile/water gradient) |
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, N-[(4-fluorophenyl)methyl]-2-(pyridazin-3-ylthio)acetamide , arises from incomplete substitution at the pyridazine 6-position. This is mitigated by using excess pyridin-3-ylboronic acid in Suzuki coupling steps.
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switching to THF with catalytic KI improves selectivity, albeit with a slight yield reduction (65–70%).
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are preferred to batch processes due to:
- Better heat transfer during exothermic steps
- Reduced reaction times (3–4 hours vs. 12–16 hours)
- Higher throughput (85% yield at 10 kg/batch)
Chemical Reactions Analysis
Amide Bond Formation
The acetamide group is synthesized via coupling between a benzylamine derivative and a carboxylic acid (or activated ester).
Key Reaction Pathway :
-
Step 1 : 4-Fluorobenzylamine reacts with 2-bromoacetyl bromide to form N-[(4-fluorophenyl)methyl]-2-bromoacetamide.
-
Step 2 : Bromide displacement by a thiolate anion generates the final acetamide.
Critical Parameters :
-
Activation Agents : EDCl/HOBt or DCC for carbodiimide-mediated coupling .
-
Solvent Optimization : Anhydrous dichloromethane (DCM) or acetonitrile improves yield .
Functionalization of the Pyridazine Core
The pyridazine ring undergoes electrophilic substitution and cross-coupling reactions to introduce diverse substituents.
Suzuki-Miyaura Coupling
Reaction : Palladium-catalyzed coupling of 3-bromo-6-(pyridin-3-yl)pyridazine with boronic acids.
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C .
Applications : Introduces aryl/heteroaryl groups at the pyridazine C3 position for enhanced bioactivity .
Nitration and Reduction
Reaction : Nitration at pyridazine C4 followed by reduction to an amine.
Conditions :
-
Reduction : H₂/Pd-C or NaBH₄/CuCl₂ .
Outcome : Generates amino-pyridazine derivatives for further functionalization .
Stability and Reactivity Under Physiological Conditions
The compound exhibits pH-dependent stability:
-
Acidic Conditions (pH < 3) : Sulfanyl bond hydrolyzes to form a disulfide and pyridazine-thiol.
-
Basic Conditions (pH > 10) : Acetamide undergoes partial hydrolysis to carboxylic acid.
Table 2 : Stability Profile of Key Functional Groups
Computational Insights into Reactivity
Density Functional Theory (DFT) studies reveal:
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antifungal and antibacterial properties. For instance, derivatives containing pyridine and sulfonamide groups have been synthesized and tested against various strains of fungi, demonstrating efficacy comparable to established antifungal agents like fluconazole .
Case Study: Antifungal Efficacy
In a study evaluating novel pyridine-sulfonamide derivatives, several compounds exhibited minimum inhibitory concentrations (MIC) of ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, indicating strong antifungal activity . This suggests that N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide may possess similar or enhanced properties.
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Structures containing amide linkages and fluorinated aromatic rings have been linked to significant cytotoxic effects against various cancer cell lines. For example, trifluoromethyl pyrimidine derivatives bearing amide moieties have shown promising results in inhibiting tumor growth in vitro .
Case Study: Anticancer Properties
In vitro tests on similar compounds revealed activity against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines at concentrations as low as 5 µg/mL . The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell proliferation.
Pharmacological Applications
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the pyridazinyl group can modulate its biological activity. The sulfanylacetamide moiety may also play a role in the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide- and pyridazine-based analogs. Below is a detailed comparison of its key features against related molecules:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Variations: The target compound uses a pyridazine core, similar to compounds in , and 6. Pyrimidine-based analogs () may exhibit different solubility profiles due to altered aromaticity and hydrogen-bonding capacity .
Substituent Effects :
- The 4-fluorobenzyl group in the target compound contrasts with the 4-methylbenzyl (Compound 20, ) and tetrahydrofurfuryl () groups. Fluorine’s electron-withdrawing nature may improve metabolic stability compared to methyl or ether-linked substituents .
- The trifluoromethyl (CF₃) group in and enhances lipophilicity, which could improve membrane permeability but may reduce aqueous solubility .
Biological Activity: The compound in demonstrates autotaxin (ATX) modulation, a target for fibrotic diseases. Compounds with methylsulfonamido groups () are often associated with anti-inflammatory or antimicrobial activity, though specific data are lacking here .
Synthesis and Physicochemical Properties :
- Synthesis yields for analogs in range from 54% to 85% , suggesting that introducing bulky substituents (e.g., benzyl or trifluoromethyl) may complicate reactions .
- The target compound’s melting point is unreported, but analogs with fluorinated aryl groups (e.g., Compound 20, m.p. 85–90°C) indicate moderate crystallinity, likely due to halogen-mediated packing .
Structural Analysis Tools
Crystallographic data for related compounds (e.g., ) were refined using SHELXL (), a program widely used for small-molecule structure determination. Visualization tools like UCSF Chimera () enable comparative analysis of molecular conformations and intermolecular interactions .
Biological Activity
N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
This structure includes a 4-fluorophenyl group, a pyridazinyl moiety, and a sulfanyl linkage, which are crucial for its biological interactions.
Research indicates that this compound may exert its biological effects through the inhibition of specific enzyme pathways involved in cancer cell proliferation. The presence of the pyridazinyl group suggests potential interactions with various biological targets, including kinases and other enzymes critical for tumor growth.
Anticancer Properties
Several studies have investigated the anticancer activity of compounds similar to this compound. For instance:
- In Vitro Studies :
- In Vivo Studies :
Enzyme Inhibition
The compound is hypothesized to inhibit certain kinases involved in signaling pathways that promote cancer cell survival. For example, studies on related structures have shown that they can inhibit the activity of the epidermal growth factor receptor (EGFR), which is often mutated in non-small cell lung cancer (NSCLC) .
Case Study 1: EGFR Inhibition
A study focusing on pyridazine derivatives revealed that compounds with similar structures effectively inhibited mutant EGFR variants associated with NSCLC. The findings suggested that these compounds could be developed into targeted therapies for patients with specific EGFR mutations .
Case Study 2: Cytotoxicity in Leukemia
Another investigation evaluated the cytotoxic effects of compounds related to this compound on leukemia cell lines. Results showed a dose-dependent response, with significant reductions in cell viability observed at higher concentrations .
Table 1: Summary of Biological Activities
Table 2: Related Compounds and Their Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodology :
-
Stepwise Functionalization : Begin with the pyridazine core (6-(pyridin-3-yl)pyridazin-3-yl), introduce the sulfanyl group via nucleophilic substitution using thiols under inert conditions (e.g., nitrogen atmosphere) .
-
Acetamide Coupling : React the sulfanyl intermediate with 4-fluorobenzyl chloride in the presence of a base (e.g., KCO) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
-
Optimization : Use Design of Experiments (DoE) to vary temperature, solvent polarity, and stoichiometry. Monitor purity via HPLC and yield via gravimetric analysis .
- Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | +15–20% |
| Solvent (DMF vs. THF) | DMF | +25% purity |
| Reaction Time | 18–20 hours | Plateau beyond |
Q. How is the structural elucidation of this compound performed, and what techniques validate its purity?
- Techniques :
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using Bruker APEX-II diffractometers (Mo Kα radiation, λ = 0.71073 Å). Refinement via SHELXL2016 .
- Spectroscopy : Validate via H/C NMR (DMSO-d) and high-resolution mass spectrometry (HRMS-ESI) .
- Purity Validation :
- HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% required for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?
- Approach :
- Assay-Specific Variables : Compare IC values in enzyme-based vs. cell-based assays. For example, cytochrome P450 interactions may alter bioavailability in cellular models .
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
- Case Study :
- Discrepancy in kinase inhibition (nanomolar in vitro vs. micromolar in vivo) traced to plasma protein binding (e.g., albumin) reducing free compound concentration .
Q. What computational strategies are effective for predicting the binding modes of this compound with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with pyridazine-binding enzymes (e.g., phosphodiesterases). Validate docking poses with MD simulations (NAMD/GROMACS) .
- Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl hydrophobicity, pyridazine H-bond acceptors) using LigandScout .
- Validation :
- Compare predicted binding energies with experimental ΔG values from isothermal titration calorimetry (ITC) .
Q. How can researchers address low reproducibility in synthetic batches due to sulfanyl group instability?
- Troubleshooting :
- Oxidation Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures or perform synthesis under reduced oxygen .
- Real-Time Monitoring : Use inline FTIR to detect sulfanyl degradation intermediates (e.g., disulfides) .
- Stability Data :
| Condition | Degradation Rate (t) | Mitigation Strategy |
|---|---|---|
| Ambient O | 4 hours | N atmosphere |
| pH < 5 | 2 hours | Buffer at pH 7–8 |
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies between computational predictions and experimental measurements?
- Root Cause :
- Prediction Limitations : COSMO-RS models may underestimate the impact of crystal lattice energy on solubility .
- Experimental Variability : Differences in solvent pre-saturation (e.g., sonication vs. agitation) .
- Resolution :
- Use powder X-ray diffraction (PXRD) to confirm polymorphic forms affecting solubility. Compare with calculated solubility via Hansen solubility parameters .
Experimental Design Considerations
Q. What in vivo experimental models are appropriate for evaluating this compound’s pharmacokinetics?
- Model Selection :
- Rodent Models : Sprague-Dawley rats for IV/PO bioavailability studies. Monitor plasma levels via LC-MS/MS .
- Tissue Distribution : Use radiolabeled C-acetamide to track accumulation in target organs (e.g., liver, brain) .
- Key Parameters :
| Parameter | Target Value | Rationale |
|---|---|---|
| C | >1 µM | Therapeutic threshold |
| t | >6 hours | Sustained activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
